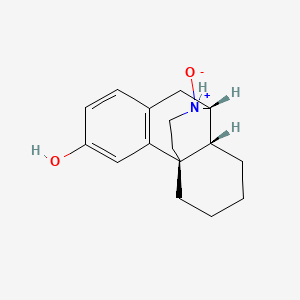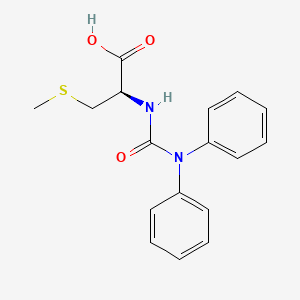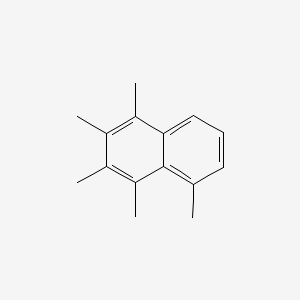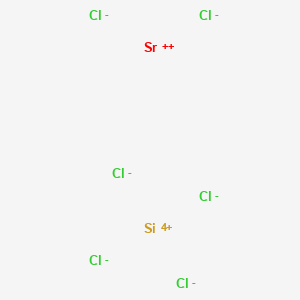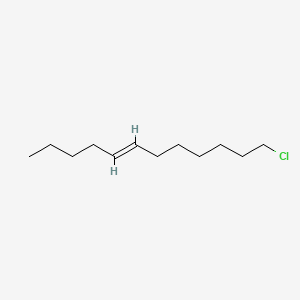
5-Dodecene, 12-chloro-, (5Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Dodecene, 12-chloro-, (5Z)- is an organic compound with the molecular formula C₁₂H₂₃Cl It is a chlorinated derivative of dodecene, specifically the Z-isomer, which indicates the configuration of the double bond in the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dodecene, 12-chloro-, (5Z)- typically involves the chlorination of 5-Dodecene. The reaction can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 5-Dodecene, 12-chloro-, (5Z)- may involve large-scale chlorination processes where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Dodecene, 12-chloro-, (5Z)- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in the molecule can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Addition: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or osmium tetroxide under mild conditions.
Major Products Formed
Substitution: Formation of 12-hydroxy-5-dodecene.
Addition: Formation of 5-dodecane, 12-dichloro-.
Oxidation: Formation of 5-dodecene oxide.
Aplicaciones Científicas De Investigación
5-Dodecene, 12-chloro-, (5Z)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Dodecene, 12-chloro-, (5Z)- involves its interaction with various molecular targets. The chlorine atom and the double bond in the molecule can participate in reactions with nucleophiles and electrophiles, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Dodecene, (5Z)-: The non-chlorinated analog of 5-Dodecene, 12-chloro-, (5Z)-.
5-Dodecene, 12-bromo-, (5Z)-: A brominated derivative with similar chemical properties.
5-Dodecene, 12-iodo-, (5Z)-: An iodinated derivative with distinct reactivity.
Uniqueness
5-Dodecene, 12-chloro-, (5Z)- is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and potential applications that are different from its non-halogenated and other halogenated counterparts. The Z-configuration of the double bond also influences its chemical behavior and interactions.
Propiedades
Número CAS |
42513-39-3 |
|---|---|
Fórmula molecular |
C12H23Cl |
Peso molecular |
202.76 g/mol |
Nombre IUPAC |
(E)-12-chlorododec-5-ene |
InChI |
InChI=1S/C12H23Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6H,2-4,7-12H2,1H3/b6-5+ |
Clave InChI |
YOIAMQULUAVXOH-AATRIKPKSA-N |
SMILES isomérico |
CCCC/C=C/CCCCCCCl |
SMILES canónico |
CCCCC=CCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol](/img/structure/B12642590.png)
![14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one](/img/structure/B12642592.png)
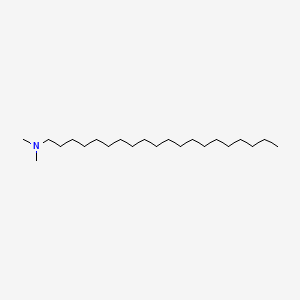
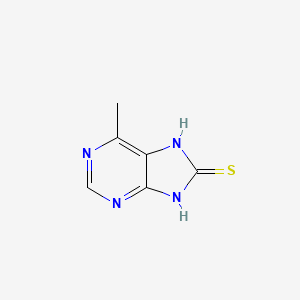
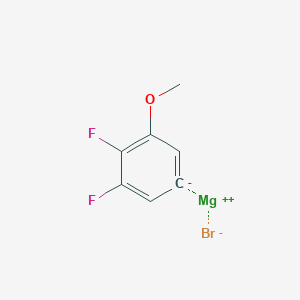
![1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene)](/img/structure/B12642609.png)

![5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12642628.png)
